IMAZALIL
Overview
Description
IMAZALIL, also known as enilconazole, is a systemic imidazole fungicide widely used in agriculture and veterinary medicine. It is primarily employed to control a broad spectrum of fungi on fruits, vegetables, and ornamentals. This compound is particularly effective against powdery mildew on cucumbers and black spot on roses. Additionally, it is used as a seed dressing and for postharvest treatment of citrus fruits, bananas, and other produce to prevent storage decay .
Mechanism of Action
Target of Action
Imazalil is a systemic fungicide that inhibits ergosterol biosynthesis . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to a wide spectrum of diseases caused by fungi in fruits, vegetables, and ornamental plants .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This compound has a broader spectrum of application than thiabendazole and is active against strains resistant to this type of compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound prevents the formation of ergosterol, a vital component of the fungal cell membrane. This disruption leads to a series of downstream effects, including the death of the fungus .
Pharmacokinetics
This compound is rapidly absorbed, distributed, metabolized, and excreted by rats . Almost 90% of the administered radioactivity was excreted within 96 hours . This rapid metabolism and excretion suggest that this compound has good bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This disruption leads to the death of the fungus, effectively controlling a wide spectrum of diseases caused by fungi .
Action Environment
This compound is used in various environments, including agriculture and veterinary medicine . Its efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other substances . For example, in agriculture, this compound is primarily used on tubers for storage , where environmental conditions like temperature and humidity can significantly impact its efficacy .
Biochemical Analysis
Biochemical Properties
Imazalil plays a crucial role in biochemical reactions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . This inhibition occurs through the interaction of this compound with the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production . By binding to this enzyme, this compound disrupts the normal function of fungal cell membranes, leading to the death of the fungal cells .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death . In mammalian cells, exposure to this compound has been reported to cause developmental abnormalities, gut microbiota dysbiosis, colonic inflammation, and endocrine system disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of fungal cell membranes . The lack of ergosterol disrupts the structural integrity of the cell membrane, leading to increased permeability and cell death . Additionally, this compound may influence gene expression by altering the transcription of genes involved in ergosterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including continued disruption of cell membrane integrity and metabolic processes . The stability and degradation of this compound are critical factors in its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as developmental abnormalities, gut microbiota dysbiosis, and endocrine system disorders . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a fungicide . It interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . The inhibition of this enzyme by this compound affects metabolic flux and metabolite levels, leading to the accumulation of lanosterol and other intermediates . These changes in metabolic pathways are central to the compound’s antifungal activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity . Understanding the transport and distribution of this compound is essential for optimizing its use in agricultural settings .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with lanosterol 14α-demethylase . This localization is critical for its activity, as the enzyme is involved in the biosynthesis of ergosterol . Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its effective interaction with the target enzyme . The subcellular localization of this compound is a key factor in its mechanism of action and overall efficacy .
Preparation Methods
IMAZALIL can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
IMAZALIL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce imidazole derivatives .
Scientific Research Applications
IMAZALIL has a wide range of scientific research applications, including:
Agriculture: this compound is extensively used as a fungicide to protect crops from fungal infections.
Veterinary Medicine: This compound is used as a topical antimycotic in veterinary medicine to treat fungal infections in animals.
Pharmaceutical Research: This compound is studied for its potential use in developing new antifungal drugs and treatments for fungal infections in humans.
Environmental Science: Research on this compound’s environmental impact, including its persistence in soil and water, helps in understanding its ecological effects and developing strategies for safe use.
Comparison with Similar Compounds
IMAZALIL belongs to the imidazole class of fungicides, which includes other compounds such as prochloraz, thiabendazole, and ketoconazole. Compared to these compounds, this compound is unique in its broad-spectrum activity and effectiveness against a wide range of fungal pathogens. Additionally, this compound’s systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting protection .
Prochloraz: Similar to this compound, prochloraz inhibits ergosterol biosynthesis but is often used in different agricultural applications.
Thiabendazole: Thiabendazole is another imidazole fungicide with a narrower spectrum of activity compared to this compound.
Ketoconazole: Ketoconazole is primarily used in pharmaceutical applications for treating fungal infections in humans.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPKYOVPCNPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
Record name | IMAZALIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | enilconazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Enilconazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |
Record name | Enilconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |
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DSSTOX Substance ID |
DTXSID8024151 | |
Record name | Imazalil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |
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Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |
Record name | IMAZALIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Imazalil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5605 | |
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Record name | Enilconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |
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Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Enilconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |
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Record name | IMAZALIL | |
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Flash Point |
192 °C | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |
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Solubility |
In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Enilconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |
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Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
Record name | Imazalil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
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Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Mechanism of Action |
Two single-copy genes, designated atrA and atrB (ATP-binding cassette transporter A and B), were cloned from the filamentous fungus Aspergillus nidulans and sequenced. Based on the presence of conserved motifs and on hydropathy analysis, the products encoded by atrA and atrB can be regarded as novel members of the ATP-binding cassette (ABC) superfamily of membrane transporters. Both products share the same topology as the ABC transporters PDR5 and SNQ2 from Saccharomyces cerevisiae and CDR1 from Candida albicans, which are involved in multidrug resistance of these yeasts. Significant homology also occurs between the ATP-binding cassettes of atrA and atrB, and those of mammalian ABC transporters (P-glycoproteins). The transcription of atrA and, i particular, atrB in mycelium of A. nidulans is strongly enhanced by treatment with several drugs, including antibiotics, azole fungicides and plant defense toxins. The enhanced transcription is detectable within a few minutes after drug treatment and coincides with the beginning of energy-dependent drug efflux activity, reported previously in the fungus for azole fungicides. Transcription of the atr genes has been studied in a wild-type and in a series of isogenic strains carrying the imaA and/or imaB genes, which confer multidrug resistance to various toxic compounds such as the azole fungicide imazalil. atrB is constitutively transcribed at a low level in the wild-type and in strains carrying imaA or imaB. Imazalil treatment enhances transcription of atrB to a similar extent in all strains tested. atrA, unlike atrB, displays a relatively high level of constitutive expression in mutants carrying imaB. Imazalil enhances transcription of atrA more strongly in imaB mutants, suggesting that the imaB locus regulates atrA. Functional analysis demonstrated that cDNA of atrB can complement the drug hypersensitivity associated with DPR5 deficiency in S. cerevisiae. | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
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Color/Form |
Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |
CAS No. |
35554-44-0 | |
Record name | IMAZALIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Imazalil | |
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Record name | Enilconazole [USAN:INN:BAN] | |
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Record name | Enilconazole | |
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Record name | Imazalil | |
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Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |
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Record name | ENILCONAZOLE | |
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Record name | IMAZALIL | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
52.7 °C, 50 °C | |
Record name | IMAZALIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Enilconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IMAZALIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.